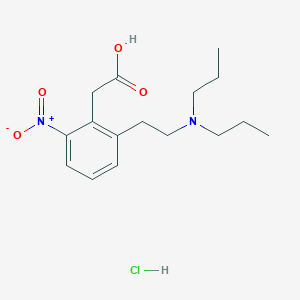

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is an organic compound that features a nitrophenyl group, an acetic acid moiety, and a dipropylaminoethyl chain

Vorbereitungsmethoden

The synthesis of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the alkylation of the nitrophenyl intermediate with a dipropylaminoethyl group. The final step involves the introduction of the acetic acid moiety, often through a carboxylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride can undergo various chemical reactions:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Ropinirole Impurity Analysis : The compound is primarily recognized as an impurity of Ropinirole, a medication used for treating Parkinson's disease and Restless Legs Syndrome (RLS). Understanding the presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify these impurities in drug formulations .

Biochemical Research

Mechanistic Studies : Research has indicated that Nitro Ropinirole may exhibit interactions with dopamine receptors. Investigating these interactions can provide insights into the mechanisms underlying dopaminergic signaling, which is vital for understanding various neurodegenerative disorders .

Toxicological Assessments

Safety Evaluations : As an impurity in therapeutic agents, the toxicological profile of this compound is assessed to determine its safety for human use. Studies typically involve evaluating its effects on cellular models to understand potential cytotoxicity or genotoxicity .

Synthesis of Related Compounds

Synthetic Pathways : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Researchers explore different synthetic routes to modify its structure for developing derivatives with enhanced pharmacological properties .

Case Study 1: Impurity Profiling in Ropinirole Formulations

A study conducted on the impurity profile of Ropinirole highlighted the significance of analyzing compounds like Nitro Ropinirole. Using HPLC, researchers identified and quantified various impurities, ensuring compliance with regulatory standards for pharmaceutical products. The findings emphasized the need for rigorous quality control measures in drug manufacturing processes .

Case Study 2: Dopaminergic Activity Investigation

In another study focused on dopaminergic activity, researchers evaluated the binding affinity of Nitro Ropinirole to dopamine receptors using radiolabeled ligand binding assays. The results indicated that while it does bind to these receptors, its efficacy is significantly lower than that of Ropinirole itself. This study contributes to understanding how impurities can influence the pharmacodynamics of therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dipropylaminoethyl chain can interact with biological membranes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride include other nitrophenyl derivatives and acetic acid analogs. What sets this compound apart is the presence of the dipropylaminoethyl chain, which can enhance its lipophilicity and membrane permeability. This unique feature can make it more effective in certain applications compared to its analogs.

Biologische Aktivität

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride (CAS Number: 91374-25-3) is a chemical compound that is primarily recognized as an impurity of the antiparkinsonian drug Ropinirole. The compound's structure includes a dipropylamino group and a nitrophenyl moiety, suggesting potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₄N₂O₄Cl

- Molecular Weight : 344.83 g/mol

- IUPAC Name : 2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid; hydrochloride

- SMILES : Cl.CCCN(CCC)CCc1cccc(c1CC(=O)O)N+[O-]

The biological activity of this compound can be attributed to its structural similarities with dopaminergic agents. It is hypothesized that the compound may interact with dopamine receptors, particularly D2 receptors, which are crucial in the treatment of Parkinson's disease. The presence of the nitro group may enhance its pharmacological profile by modulating receptor affinity or influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds bearing similar structural features exhibit antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown significant antibacterial and antifungal activity against various pathogens. Although direct studies on this compound are lacking, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | C. albicans | 0.0048 |

| Compound C | S. aureus | 5.64 |

Case Studies

-

Case Study on Ropinirole Impurities :

A study investigated various impurities of Ropinirole, including this compound. The findings suggested that these impurities could influence the pharmacokinetics and efficacy of the primary drug, highlighting the need for careful monitoring during formulation processes. -

Antimicrobial Testing :

An experimental setup evaluated several nitro-substituted compounds for their antimicrobial efficacy. Results indicated that compounds similar in structure to this compound exhibited notable activity against both bacterial and fungal strains, suggesting potential therapeutic applications beyond their original intent .

Eigenschaften

IUPAC Name |

2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCGNYEZSMQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543083 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-25-3 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.